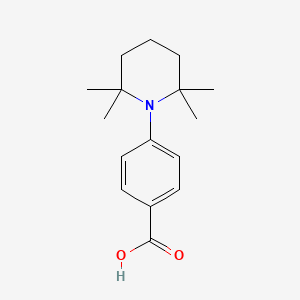
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)-: is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a 2,2,6,6-tetramethyl-1-piperidinyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of benzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics. The process can achieve high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoate derivatives.
Reduction: Reduction reactions can convert it into different piperidinyl derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate esters, while reduction can produce various piperidinyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is used as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers by acting as a hindered amine light stabilizer (HALS) .
Biology: The compound has applications in biological research, particularly in studying the effects of oxidative stress and free radical scavenging. Its stable piperidinyl group makes it an excellent model compound for such studies .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Research is ongoing to understand its full potential in medical applications .
Industry: Industrially, it is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidinyl group acts as a scavenger for free radicals, thereby protecting the material or biological system from oxidative damage. This mechanism is particularly important in its role as a hindered amine light stabilizer (HALS) in polymer chemistry .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
- 2,2,6,6-Tetramethylpiperidine
Comparison: Compared to similar compounds, benzoic acid, 4-(2,2,6,6-tetramethyl-1-piperidinyl)- is unique due to its specific substitution pattern, which imparts greater stability and effectiveness as a stabilizer. The presence of the piperidinyl group enhances its ability to scavenge free radicals, making it more effective in preventing oxidative degradation .
Propriétés
Numéro CAS |
503822-02-4 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H23NO2/c1-15(2)10-5-11-16(3,4)17(15)13-8-6-12(7-9-13)14(18)19/h6-9H,5,10-11H2,1-4H3,(H,18,19) |
Clé InChI |
AUSSELWRRDVFEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1C2=CC=C(C=C2)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
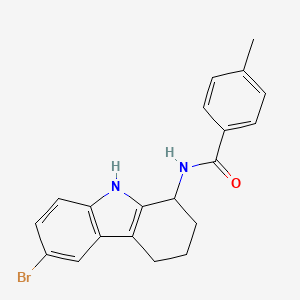
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
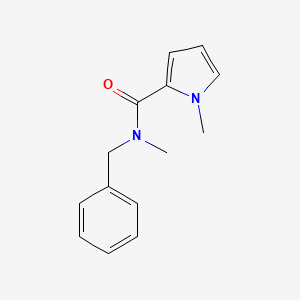

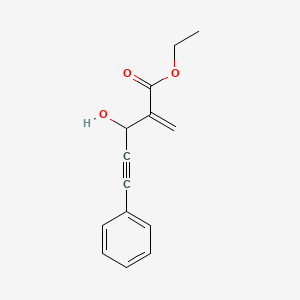
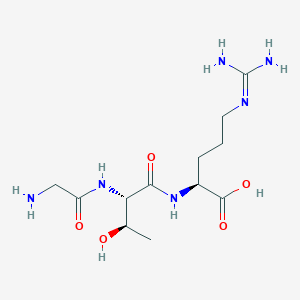
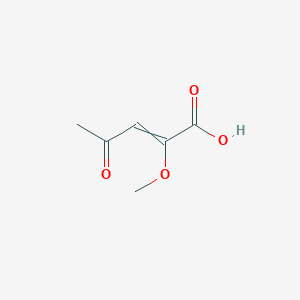
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)

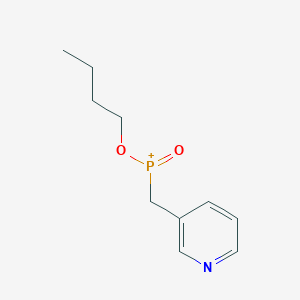
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
